Boc-L-homophenylalanine (CAS 943-73-7) is an N-Boc protected, non-canonical amino acid characterized by a phenylbutanoic acid side chain, featuring one additional methylene group compared to standard L-phenylalanine [1]. In procurement and synthetic planning, this compound is primarily sourced as a specialized building block for solid-phase peptide synthesis (SPPS) and solution-phase peptidomimetic assembly. The tert-butyloxycarbonyl (Boc) protecting group dictates an acid-labile deprotection strategy, making it strictly orthogonal to base-sensitive functional groups. The core homophenylalanine residue is highly valued for its ability to increase the lipophilicity of peptide sequences, alter the spatial geometry of aromatic side chains for deep hydrophobic pocket binding, and confer significant resistance against exopeptidase degradation compared to canonical alternatives [1].
Substituting Boc-L-homophenylalanine with closely related analogs fundamentally compromises either synthetic viability or target affinity [1]. Replacing it with the canonical Boc-L-phenylalanine fails in medicinal chemistry applications because the shorter side chain cannot adequately fill extended S1 or P3 hydrophobic pockets, often resulting in orders-of-magnitude weaker binding in protease inhibitors [2]. Conversely, selecting Fmoc-L-homophenylalanine is unviable when synthesizing base-sensitive constructs—such as epoxyketone warheads or depsipeptides—because the piperidine required for Fmoc removal triggers severe degradation [1]. Finally, procuring unprotected L-homophenylalanine introduces unnecessary in-situ protection steps, reducing overall coupling yields and increasing purification bottlenecks during scale-up.
Canonical amino acids are highly susceptible to rapid enzymatic cleavage. The incorporation of the homophenylalanine residue disrupts standard exopeptidase and endopeptidase recognition motifs. Studies quantifying the degradation of cell adhesion peptides demonstrate that replacing canonical phenylalanine with homophenylalanine significantly extends the peptide half-life in the presence of cell-secreted proteases [1].
| Evidence Dimension | Exopeptidase degradation susceptibility |
| Target Compound Data | High stability (extended half-life up to 48h in specific assays) |
| Comparator Or Baseline | Boc-L-phenylalanine (rapid non-specific degradation) |
| Quantified Difference | Significant extension of physiological half-life |
| Conditions | Cell culture media containing hMSC/macrophage-secreted proteases |
Procuring this non-canonical building block is essential for developing peptide therapeutics or biomaterials that must survive in protease-rich in vivo environments.
The addition of a single methylene group profoundly alters the physicochemical profile of the amino acid. Thermodynamic measurements reveal that the L-homophenylalanine core exhibits an extraordinarily low aqueous solubility of 0.0075 mol% at 298 K [1]. This drastic reduction in solubility correlates with a significant increase in lipophilicity compared to L-phenylalanine, providing the necessary hydrophobic bulk to achieve sub-nanomolar affinity in deep binding pockets [2].
| Evidence Dimension | Aqueous solubility and lipophilicity |
| Target Compound Data | 0.0075 mol% solubility at 298 K |
| Comparator Or Baseline | L-phenylalanine (moderate aqueous solubility) |
| Quantified Difference | Drastic reduction in aqueous solubility driving enhanced hydrophobic pocket affinity |
| Conditions | Thermodynamic solubility measurements at 298 K and pH 7 |
Buyers designing inhibitors for targets with deep hydrophobic S1/P3 pockets must select this extended homolog to achieve required binding affinities.
In the synthesis of advanced proteasome inhibitors, the choice of protecting group is as critical as the side chain. Boc-L-homophenylalanine allows for TFA-mediated deprotection, which is strictly required when assembling base-sensitive moieties like epoxyketones [1]. Using Fmoc-protected alternatives subjects the growing chain to 20% piperidine, which can destroy the warhead or cause aspartimide formation in susceptible sequences.
| Evidence Dimension | Deprotection condition compatibility |
| Target Compound Data | 100% preservation of base-sensitive moieties via TFA deprotection |
| Comparator Or Baseline | Fmoc-L-homophenylalanine (requires 20% piperidine/DMF) |
| Quantified Difference | Elimination of base-catalyzed degradation pathways |
| Conditions | Solution-phase assembly of carfilzomib analogs and macrocycles |
This specific Boc-protected form is mandatory for workflows where downstream functional groups cannot tolerate basic deprotection cycles.
Procuring pre-protected Boc-L-homophenylalanine directly improves synthetic throughput. In the solution-phase assembly of complex tripeptides, direct coupling of Boc-L-homophenylalanine using standard reagents (e.g., EDCI/HOBt or HATU) routinely achieves yields of 79% or higher [1]. Utilizing unprotected L-homophenylalanine requires an initial Boc-protection step, which typically incurs a 15-25% yield penalty and necessitates additional chromatographic purification.
| Evidence Dimension | Amide coupling yield and step count |
| Target Compound Data | >79% yield in single-step direct coupling |
| Comparator Or Baseline | Unprotected L-homophenylalanine (requires multi-step protection, ~15-25% yield penalty) |
| Quantified Difference | Elimination of 1 synthetic step and >15% improvement in overall throughput |
| Conditions | Solution-phase assembly of tripeptide precursors |
For industrial scale-up, purchasing the pre-protected Boc form eliminates a low-yielding protection step, reducing total active pharmaceutical ingredient (API) cost.
Boc-L-homophenylalanine is the optimal choice for synthesizing carfilzomib analogs and Plasmodium falciparum proteasome (Pf20S) inhibitors. The extended hydrophobic side chain optimally fills the P3 pocket, while the Boc protecting group allows for acid-catalyzed deprotection that preserves the delicate C-terminal epoxyketone warhead [1].
In the design of reversible dipeptide nitrile or vinyl sulfone inhibitors for Cathepsin S, this compound provides the critical P1/S1 pocket interactions. The extra methylene unit offers the precise spatial geometry required to achieve sub-nanomolar (Ki < 1 nM) affinity, which cannot be attained using standard phenylalanine[2].
For biomaterials and peptide therapeutics requiring prolonged in vivo stability, incorporating Boc-L-homophenylalanine during SPPS introduces a non-canonical residue that evades standard exopeptidase recognition. This directly translates the proteolytic stability data into longer-lasting cell adhesion hydrogels or bioavailable macrocycles[3].
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